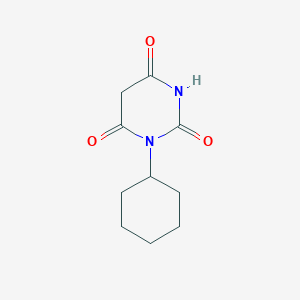

1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Description

Properties

IUPAC Name |

1-cyclohexyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h7H,1-6H2,(H,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUIKEVPLFQEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390072 | |

| Record name | 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015-65-2 | |

| Record name | 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Steps:

- Condensation: Cyclohexylamine reacts with malonic acid or its esters to form an intermediate urea or amide.

- Cyclization: The intermediate undergoes intramolecular cyclization, often facilitated by acidic or basic catalysts.

- Oxidation: Final oxidation steps ensure the formation of the three keto groups at positions 2, 4, and 6 on the pyrimidine ring.

Reaction Conditions:

- Catalysts: Acidic (e.g., acetic acid) or basic (e.g., sodium ethoxide) catalysts are used to promote cyclization.

- Temperature: Elevated temperatures (60–90 °C) are typical to drive the reaction forward.

- Solvents: Common solvents include acetic acid, ethanol, or mixtures thereof to dissolve reactants and intermediates effectively.

This synthetic route is adaptable for both laboratory-scale and industrial-scale production, with optimization of parameters such as temperature, catalyst concentration, and reaction time to maximize yield and purity.

Parallel Synthesis and Scale-Up Techniques

Research literature describes the use of parallel synthesis technology to efficiently produce pyrimidine-2,4,6-trione derivatives, including this compound. This approach involves:

- Synthesizing urea intermediates from amines and carbonodithioate derivatives.

- Direct treatment of crude urea intermediates with malonic acid in acetic acid/acetic anhydride mixtures at 60–90 °C.

- Recrystallization from ether/hexanes to purify the final product.

This method allows multiple reactions to be conducted simultaneously, improving throughput and enabling structure-activity relationship (SAR) studies by varying substituents systematically.

Advantages:

- High yields and excellent purity without extensive purification.

- Scalability for larger batch production.

- Flexibility to introduce different substituents at various positions on the pyrimidine ring.

Industrial-Scale Synthesis Example (Comparative Insight)

While direct industrial synthesis data for this compound is limited, analogous compounds such as 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione provide insight into scalable methods:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 1-Isopropylurea, diethyl malonate, sodium ethoxide in ethanol, reflux at 75–80 °C for ~20 h | Condensation and cyclization | 79% yield |

| 2 | Acidification with 2N HCl to pH 3, vacuum distillation to concentrate | Isolation of product | 99.22% purity (a/a) |

| 3 | Cooling and filtration, washing, vacuum drying | Final purification | Solid product obtained |

This process demonstrates the use of sodium ethoxide as a base catalyst, ethanol as solvent, and controlled acidification for product isolation, which can be adapted for cyclohexyl analogs with appropriate modifications.

Reaction Mechanism Insights

The formation of this compound proceeds via:

- Initial nucleophilic attack of cyclohexylamine on malonic acid derivatives forming urea intermediates.

- Intramolecular cyclization facilitated by dehydration and ring closure.

- Oxidation to establish the keto groups, stabilizing the pyrimidine-2,4,6-trione core.

Catalysts and reaction conditions influence the rate and selectivity of these steps, with acidic media favoring cyclization and basic media promoting condensation.

Summary Table of Preparation Methods

Research Findings and Optimization

- Studies indicate that the choice of solvent and catalyst significantly affects the yield and purity of the final product.

- Parallel synthesis methods have been successfully used to generate diverse pyrimidine-2,4,6-trione derivatives, facilitating medicinal chemistry research.

- Industrial processes emphasize control of pH during isolation and temperature during drying to maintain product integrity.

- Modifications at the pyrimidine ring positions can be introduced post-synthesis via substitution or condensation reactions, expanding the compound’s chemical space.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

Applications in Scientific Research

1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione has several notable applications across various fields of research:

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties. Studies have highlighted its:

- Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties against various pathogens.

- Antiviral Properties : Some studies suggest that this compound may inhibit viral replication mechanisms.

- Anticancer Potential : It has been shown to possess anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth.

Neuroprotection

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). It has been found to protect against cytotoxicity associated with protein aggregation in neuronal cells.

Calcium Channel Modulation

Research has identified this compound as an activator of voltage-gated L-type calcium channels (LTCCs). This modulation may have implications for developing treatments for conditions such as Parkinson's disease by enhancing calcium influx in neuronal cells.

Synthesis of Complex Molecules

As a versatile building block in organic synthesis, this compound is used to create more complex heterocyclic compounds that could have various biological activities.

Case Study 1: Neuroprotection in ALS

In a study utilizing PC12-G93A-YFP cells as a model for ALS, researchers screened various pyrimidine derivatives for their neuroprotective effects. The findings demonstrated that this compound significantly reduced cytotoxicity associated with mutant SOD1 protein aggregation.

Case Study 2: Calcium Channel Activation

A study focused on the effects of pyrimidine derivatives revealed that this compound enhances inward calcium currents through Cav1.3 and Cav1.2 channels without affecting non-L-type currents. This suggests its potential application in developing neuroprotective drugs.

Mechanism of Action

The mechanism of action of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the pyrimidinetrione scaffold critically influence solubility, acidity, and lipophilicity:

<sup>a</sup> Predicted using XLogP3 ; <sup>b</sup> Experimental data from gas-phase studies ; <sup>c</sup> Estimated based on cyclohexyl group contribution.

Key Observations :

- The cyclohexyl group in 1-cyclohexylpyrimidine-2,4,6-trione increases lipophilicity (LogP = 2.15), reducing aqueous solubility compared to smaller substituents like methyl or ethyl.

- Bulky substituents (e.g., cyclohexyl, benzylidene) enhance membrane permeability but may limit bioavailability due to poor solubility.

- Gas-phase acidity studies show that alkylation at C5 (e.g., 5,5-diethyl) stabilizes the conjugate base, increasing acidity .

Inhibition of Mutant SOD1 Aggregation

In , pyrimidinetrione derivatives were screened for their ability to inhibit mutant SOD1-dependent protein aggregation. Key findings include:

| Compound | Substituents | EC50 (μM) |

|---|---|---|

| 1-Cyclohexyl-3-phenethyl (Compound 23) | N1-cyclohexyl, N3-phenethyl | 3.39 |

| 1-Octyl-3-phenethyl (Compound 24) | N1-octyl, N3-phenethyl | 1.02 |

| 1-Benzyl-3-phenethyl (Compound 26) | N1-benzyl, N3-phenethyl | 0.71 |

| 1-Cyclohexylpyrimidine-2,4,6-trione | N1-cyclohexyl | >32<sup>d</sup> |

<sup>d</sup> Inferred from analog data (e.g., Compound 37 in lacks activity without N3-phenethyl).

SAR Insights :

- N3-phenethyl substitution is critical for activity; its absence (e.g., 1-cycloclohexylpyrimidine-2,4,6-trione) results in loss of potency.

- N1 substituents influence lipophilicity and binding affinity. Bulky groups like benzyl (Compound 26) enhance activity, while cyclohexyl may hinder target engagement.

Calcium Channel Inhibition

In , bicyclic substituents (e.g., norbornane) at N1 improved selectivity for CaV1.3 channels:

- Compound 49 (N1-norbornane, N3-3-chlorophenethyl): IC50 = 0.12 μM.

Biological Activity

1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound belonging to the pyrimidine derivative class. Its structure features a cyclohexyl group and three keto groups at positions 2, 4, and 6 of the pyrimidine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

- Molecular Formula : C11H15N3O3

- CAS Number : 1015-65-2

- Structure : The compound consists of a pyrimidine ring with a cyclohexyl substituent and three carbonyl (keto) groups.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is known to inhibit specific enzymes and bind to receptors involved in cellular signaling pathways. The exact mechanisms are still being elucidated through ongoing research.

Anticancer Properties

Research indicates that derivatives of pyrimidine-2,4,6-triones exhibit significant anticancer activity. A study focusing on the neuroprotective effects of similar compounds demonstrated their ability to protect against cytotoxicity in models of amyotrophic lateral sclerosis (ALS) . The findings suggest that these compounds may reduce protein aggregation and provide neuroprotection.

Calcium Channel Modulation

Recent studies have identified pyrimidine-2,4,6-triones as activators of voltage-gated L-type calcium channels (LTCCs). Specifically, this compound has been shown to enhance calcium influx through Cav1.3 and Cav1.2 channels in cellular models . This modulation may have implications for developing neuroprotective drugs targeting conditions like Parkinson's disease.

Research Findings

Case Studies

Case Study 1: Neuroprotection in ALS

In a high-throughput screening assay targeting ALS models (PC12-G93A-YFP cells), several pyrimidine derivatives were identified as neuroprotective agents. The study highlighted the efficacy of these compounds in reducing cytotoxicity associated with mutant SOD1 protein aggregation .

Case Study 2: Calcium Channel Activation

A study on pyrimidine-2,4,6-trione derivatives revealed their ability to activate calcium channels selectively. The compound was shown to enhance inward calcium currents in both recombinant and native channels without affecting non-L-type currents .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of pyrimidine-2,4,6-trione derivatives using cyclohexyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purity optimization involves recrystallization from ethanol or acetone, monitored by elemental analysis (targeting C, H, N within ±0.3% of theoretical values) and HPLC (>95% purity). For analogs like 1,3-dicyclohexyl derivatives, column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate stereoisomers .

Q. How can NMR spectroscopy resolve structural ambiguities in pyrimidine-2,4,6-trione derivatives?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, in 1-cyclohexyl analogs, the cyclohexyl proton signals appear as multiplets at δ 1.22–1.84 ppm, while the pyrimidine trione carbonyl carbons resonate at δ 164–168 ppm. Spin-spin coupling and DEPT-135 experiments help distinguish between equatorial and axial cyclohexyl conformers .

Q. What analytical techniques are essential for characterizing batch-to-batch consistency?

- Methodological Answer : Combine:

- Elemental analysis (e.g., Comb. Anal. for C, H, N as in C₂₁H₂₂N₂O₃: Found C 69.98 vs. Calc. 71.98 ).

- HPLC-MS to detect trace impurities (e.g., unreacted cyclohexyl halides).

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C typical for triones) .

Advanced Research Questions

Q. How do substituents on the pyrimidine trione core influence biological activity (e.g., SOD1 inhibition)?

- Methodological Answer : Structure-activity relationship (SAR) studies show:

- EC₅₀ trends : 1-Cyclohexyl-3-phenethyl derivatives (EC₅₀ 1.67 µM) outperform 1,3-bis(4-methoxyphenethyl) analogs (EC₅₀ 3.36 µM), suggesting bulky substituents enhance target binding .

- Electron-withdrawing groups (e.g., nitro) reduce potency (e.g., EC₅₀ >32 µM for 5-methyl-1,3-diphenethyl derivatives) due to steric hindrance .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) to predict binding to SOD1 aggregates.

- ADMET prediction : Calculate LogP (optimal 1–3) and polar surface area (TPSA <90 Ų) to enhance blood-brain barrier penetration for neurodegenerative applications .

- MD simulations (e.g., GROMACS) to assess stability of cyclohexyl-pyrimidine interactions in aqueous environments .

Q. How to resolve contradictory data in biological assays (e.g., EC₅₀ variability)?

- Methodological Answer :

- Control standardization : Normalize data to reference inhibitors (e.g., arimoclomol).

- Batch validation : Replicate assays across independent labs to rule out solvent (DMSO) batch effects.

- Structural verification : Re-analyze discrepant compounds via X-ray crystallography (e.g., orthorhombic P2₁2₁2₁ symmetry for analogs ).

Methodological Challenges & Solutions

Q. What strategies mitigate low yields in multi-component syntheses of pyrimidine triones?

- Advanced Answer :

- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation steps.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hr conventional) for one-pot protocols .

- In situ monitoring : Employ FT-IR to track carbonyl intermediate formation (peaks at 1700–1650 cm⁻¹) .

Q. How to validate crystallographic data for novel derivatives?

- Advanced Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.